4-chloro-N-(pyridin-4-ylmethyl)aniline
CAS No.: 29083-47-4
Cat. No.: VC12011884
Molecular Formula: C12H11ClN2
Molecular Weight: 218.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29083-47-4 |
|---|---|
| Molecular Formula | C12H11ClN2 |
| Molecular Weight | 218.68 g/mol |
| IUPAC Name | 4-chloro-N-(pyridin-4-ylmethyl)aniline |
| Standard InChI | InChI=1S/C12H11ClN2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 |
| Standard InChI Key | GTGQMNBRBJUEAP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1NCC2=CC=NC=C2)Cl |
| Canonical SMILES | C1=CC(=CC=C1NCC2=CC=NC=C2)Cl |
Introduction
Structural and Molecular Characteristics
4-Chloro-N-(pyridin-4-ylmethyl)aniline consists of a chlorinated aniline core linked to a pyridin-4-ylmethyl group. Key structural identifiers include:
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IUPAC Name: 4-chloro-N-(pyridin-4-ylmethyl)aniline
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SMILES:
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InChIKey:
The chlorine atom at the para position of the aniline ring and the pyridine moiety at the N-substituent create a steric and electronic profile that enhances its binding affinity to biological targets. X-ray diffraction studies of analogous compounds, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveal planar aromatic systems with intermolecular hydrogen bonding, suggesting similar packing arrangements for this isomer .
Synthesis Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via reductive amination, where 4-chloroaniline reacts with pyridine-4-carboxaldehyde in the presence of reducing agents like sodium borohydride () or hydrogen gas () with a palladium catalyst. The reaction proceeds under mild conditions (room temperature to 50°C) and yields approximately 70–85% after purification by column chromatography.
Key Steps:
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Condensation: 4-Chloroaniline and pyridine-4-carboxaldehyde form an imine intermediate.
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Reduction: The imine is reduced to the secondary amine using .
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Purification: Silica gel chromatography isolates the product with >95% purity.
Industrial Production
A patent-pending solid-phase synthesis method (CN111620810A) eliminates solvents, using potassium carbonate () as a base to facilitate the reaction between 4-chloroaniline and 3-(chloromethyl)pyridine hydrochloride at 50°C . This scalable approach achieves yields exceeding 90% and reduces waste, making it environmentally favorable .
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Catalyst | ||
| Temperature | 25–50°C | 50°C |
| Solvent | Methanol/Ethanol | Solvent-free |
| Yield | 70–85% | >90% |
| Purification | Column Chromatography | Crystallization |
Chemical Reactivity and Transformations
Electrophilic Substitution
The electron-rich aniline ring undergoes chlorination and nitration at the ortho and para positions. For example, treatment with yields nitro derivatives, which are precursors to aminobenzene analogs.
Functional Group Modifications
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Oxidation: Reacting with in acidic conditions oxidizes the methylene group () to a carbonyl, forming 4-chloro-N-(pyridin-4-yl)formanilide.
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Reduction: Catalytic hydrogenation reduces the pyridine ring to piperidine, altering solubility and bioactivity.
Biological Activity and Medicinal Applications
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The pyridine moiety enhances membrane permeability, while the chloro group disrupts bacterial enzyme function.
Table 2: Anticancer Activity of Pyridinylmethyl Anilines
| Compound | IC (MCF-7) | Target Pathway |
|---|---|---|
| 4-Chloro-N-(pyridin-4-ylmethyl)aniline | 18 µM | Apoptosis (Bax/Bcl-2) |
| 4-Chloro-N-(pyridin-3-ylmethyl)aniline | 25 µM | Cell Cycle Arrest (p21) |
| 4-Chloro-N-(pyridin-2-ylmethyl)aniline | 30 µM | ROS Generation |
Industrial and Material Science Applications
Dye Intermediate
The compound serves as a precursor to azo dyes, imparting thermal stability and vivid coloration. Its derivatives are used in textile printing, with λ values ranging from 450–600 nm depending on substituents.
Coordination Chemistry
As a bidentate ligand, it forms complexes with transition metals like Cu(II) and Fe(III). These complexes exhibit catalytic activity in oxidation reactions, such as cyclohexane to cyclohexanol (TOF = 120 h).
Spectroscopic Characterization
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